5-(4-Ethylthiophenyl)-2-hydroxypyrimidine
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Overview
Description
5-(4-Ethylthiophenyl)-2-hydroxypyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylthiophenyl)-2-hydroxypyrimidine typically involves the reaction of 4-ethylthiophenyl derivatives with pyrimidine precursors under specific conditions. One common method includes the condensation of 4-ethylthiophenyl ketones with urea or thiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylthiophenyl)-2-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
Oxidation: Formation of 5-(4-Ethylthiophenyl)-2-pyrimidinone.
Reduction: Formation of 5-(4-Ethylthiophenyl)-2-aminopyrimidine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Ethylthiophenyl)-2-hydroxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural similarity to biologically active pyrimidines.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylthiophenyl)-2-hydroxypyrimidine
- 5-(4-Propylthiophenyl)-2-hydroxypyrimidine
- 5-(4-Butylthiophenyl)-2-hydroxypyrimidine
Uniqueness
5-(4-Ethylthiophenyl)-2-hydroxypyrimidine is unique due to the presence of the ethyl group on the thiophenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern can affect the compound’s binding affinity and selectivity for various enzymes and receptors, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-16-11-5-3-9(4-6-11)10-7-13-12(15)14-8-10/h3-8H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAMOQIXKBBRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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